Cas no 97517-66-3 (tert-butyl 5-methylisoxazol-3-ylcarbamate)

tert-butyl 5-methylisoxazol-3-ylcarbamate structure
97517-66-3 structure
Product Name:tert-butyl 5-methylisoxazol-3-ylcarbamate
CAS No:97517-66-3
MF:C9H14N2O3
MW:198.219062328339
MDL:MFCD11976787
CID:801199
PubChem ID:11052591
Update Time:2024-10-25

tert-butyl 5-methylisoxazol-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (5-methylisoxazol-3-yl)carbamate
    • 3-(Boc-amino)-5-methylisoxazole
    • Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester
    • tert-butyl 5-methylisoxazol-3-ylcarbamate
    • tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
    • QC-1021
    • 1,1-Dimethylethyl N-(5-methyl-3-isoxazolyl)carbamate (ACI)
    • Carbamic acid, (5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester (9CI)
    • (5-Methylisoxazol-3-yl)carbamic acid tert-butyl ester
    • 3-(((tert-Butoxy)carbonyl)amino)-5-methylisoxazole
    • tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate
    • AS-65878
    • 3-tert-butoxycarbonylamino-5-methylisoxazole
    • t-Butyl (5-methylisoxazol-3-yl)carbamate
    • SY123868
    • CS-0036490
    • 97517-66-3
    • tert-Butyl(5-methylisoxazol-3-yl)carbamate
    • DTXSID10453427
    • AKOS014315806
    • N-Boc-5-methylisoxazol-3-amine
    • MFCD11976787
    • SCHEMBL2174857
    • AC-27127
    • (5-methyl-isoxazol-3-yl) carbamic acid tert-butyl ester
    • (5-methyl-isoxazol-3-yl)carbamic acid tert-butyl ester
    • W12787
    • ZDQNLVVSJSRECT-UHFFFAOYSA-N
    • DA-17054
    • XDA51766
    • (5-Methyl-isoxazol-3-yl)-carbamic acid tert-butyl ester
    • MDL: MFCD11976787
    • Inchi: 1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
    • InChI Key: ZDQNLVVSJSRECT-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=C(C)ON=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 198.10000
  • Monoisotopic Mass: 198.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.36000
  • LogP: 2.40300

tert-butyl 5-methylisoxazol-3-ylcarbamate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 5-methylisoxazol-3-ylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B428875-10mg
tert-butyl 5-methylisoxazol-3-ylcarbamate
97517-66-3
10mg
$ 50.00 2022-06-07
TRC
B428875-50mg
tert-butyl 5-methylisoxazol-3-ylcarbamate
97517-66-3
50mg
$ 160.00 2022-06-07
TRC
B428875-100mg
tert-butyl 5-methylisoxazol-3-ylcarbamate
97517-66-3
100mg
$ 250.00 2022-06-07
Chemenu
CM126609-1g
tert-butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
1g
$333 2021-08-05
abcr
AB488557-250 mg
t-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3
250MG
€527.70 2023-04-20
abcr
AB488557-1 g
t-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3
1g
€1,000.60 2023-04-20
Chemenu
CM126609-250mg
tert-butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
250mg
$*** 2023-05-29
Chemenu
CM126609-1g
tert-butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
1g
$*** 2023-05-29
Chemenu
CM126609-5g
tert-butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
D767570-100mg
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
100mg
$225 2024-06-07

tert-butyl 5-methylisoxazol-3-ylcarbamate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Pyridine ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, rt
Reference
Preparation of arylazolopyridines as p38 kinase inhibitors.
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, rt
Reference
Preparation of (chlorobenzamido)spiro compounds as indoleamine 2,3-dioxygenase inhibitors
, China, , ,

Production Method 3

Reaction Conditions
Reference
Directed Lithiation of N-(Tert-Butoxycarbonyl)aminoisoxazole: Synthesis of 4-Substituted Aminoisoxazoles
Konoike, Toshiro; Kanda, Yasuhiko; Araki, Yoshitaka, Tetrahedron Letters, 1996, 37(19), 3339-3342

Production Method 4

Reaction Conditions
Reference
preparation of aminoisoxazole and aminoisothiazole derivatives
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, rt; 2 h, rt; cooled
1.3 Solvents: Water ;  cooled
Reference
Preparation of N-isoxazolyl biphenylsulfonamides, particularly N2-[[2'-[[ (isoxazol-3-yl)amino]sulfonyl][1,1'-biphenyl]-4-yl]methyl]-L-valinamides, as dual angiotensin II and endothelin receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  18 h, rt → reflux; reflux → rt
Reference
Tricyclic spirocycle derivatives as histamine receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Pyridine ;  1 h, 0 °C; 12 h, rt
Reference
Preparation of heterocyclic sulfonamides, particularly N-(isoxazol-3-yl)thiophene-2-sulfonamides, as novel AT1 and ETA dual action receptor antagonists (dara)
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
Reference
Carboxyalkenamidocephalosporins
, European Patent Organization, , ,

tert-butyl 5-methylisoxazol-3-ylcarbamate Raw materials

tert-butyl 5-methylisoxazol-3-ylcarbamate Preparation Products

tert-butyl 5-methylisoxazol-3-ylcarbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97517-66-3)tert-butyl 5-methylisoxazol-3-ylcarbamate
Order Number:A1195948
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:29
Price ($):491.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:97517-66-3)tert-butyl 5-methylisoxazol-3-ylcarbamate
A1195948
Purity:99%
Quantity:1g
Price ($):491.0
Email